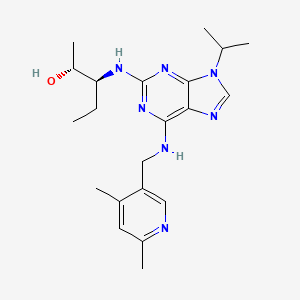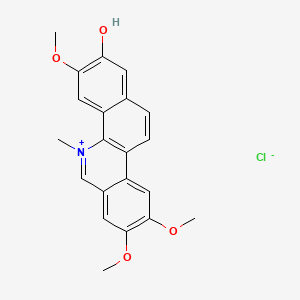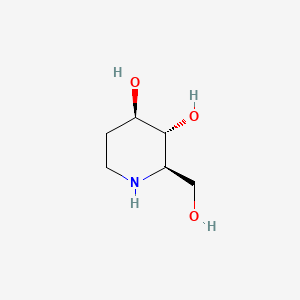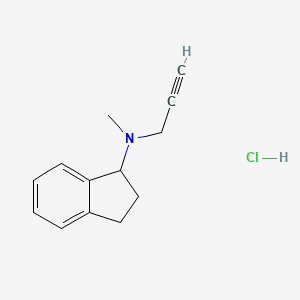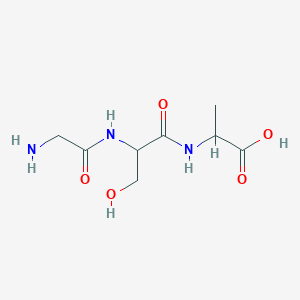
H-GLY-SER-ALA-OH
Übersicht
Beschreibung
H-GLY-SER-ALA-OH is a tripeptide composed of the amino acids glycine, serine, and alanine. Tripeptides like glycyl-seryl-alanine are short chains of amino acids linked by peptide bonds. These compounds are of significant interest in biochemistry and molecular biology due to their roles in various biological processes and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glycyl-seryl-alanine typically involves the stepwise coupling of the amino acids glycine, serine, and alanine. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.
Coupling Reaction: The first step involves coupling glycine with serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). This forms the dipeptide glycyl-serine.
Deprotection: The protecting groups are then removed under acidic or basic conditions to expose the free amino and carboxyl groups.
Second Coupling Reaction: The dipeptide glycyl-serine is then coupled with alanine using a similar coupling reagent and catalyst to form the tripeptide glycyl-seryl-alanine.
Final Deprotection: The final step involves removing any remaining protecting groups to yield the pure tripeptide.
Industrial Production Methods: Industrial production of glycyl-seryl-alanine follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy purification and handling.
Analyse Chemischer Reaktionen
Types of Reactions: H-GLY-SER-ALA-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, which can further react to form other functional groups.
Reduction: Reduction reactions can target the peptide bonds or side chains, altering the structure and properties of the tripeptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
H-GLY-SER-ALA-OH has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a building block for more complex peptides.
Wirkmechanismus
The mechanism of action of glycyl-seryl-alanine involves its interaction with specific molecular targets and pathways. The tripeptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to changes in gene expression or protein activity.
Vergleich Mit ähnlichen Verbindungen
H-GLY-SER-ALA-OH can be compared with other similar tripeptides, such as:
Glycyl-glycyl-alanine: Composed of two glycine residues and one alanine residue.
Glycyl-alanyl-serine: Composed of glycine, alanine, and serine in a different sequence.
Alanyl-glycyl-serine: Composed of alanine, glycine, and serine in a different sequence.
Uniqueness: The uniqueness of glycyl-seryl-alanine lies in its specific sequence of amino acids, which determines its structure and biological activity. The presence of serine in the middle position allows for unique interactions and reactivity compared to other tripeptides with different sequences.
Eigenschaften
CAS-Nummer |
53843-93-9 |
|---|---|
Molekularformel |
C8H15N3O5 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H15N3O5/c1-4(8(15)16)10-7(14)5(3-12)11-6(13)2-9/h4-5,12H,2-3,9H2,1H3,(H,10,14)(H,11,13)(H,15,16) |
InChI-Schlüssel |
IRJWAYCXIYUHQE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)CN |
Isomerische SMILES |
C[C@@H](C(=O)[O-])NC(=O)[C@H](CO)NC(=O)C[NH3+] |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)CN |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
GSA |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Glycyl-seryl-alanine; NSC 333492; NSC-333492; NSC333492; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)



![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)

